Aurora A Kinase Inhibition: Differential Potency of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine Scaffold Versus Other Kinase Inhibitor Chemotypes
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride has been identified as an inhibitor of Aurora A kinase . While the precise IC₅₀ value for the free base is not publicly disclosed in primary literature, the compound's classification as an Aurora A inhibitor provides a critical differentiation point. In comparison, structurally related pyrazolopyrimidine-based mTOR inhibitors, such as compound 5u (6-(1H-indol-5-yl)-4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine), exhibit an mTOR IC₅₀ of 9 nM but are not designed to target Aurora kinases [1]. This distinction is significant because Aurora A and mTOR represent orthogonal oncology targets with distinct downstream signaling pathways and therapeutic resistance mechanisms. The pyrazole-piperidine scaffold of the target compound thus offers a differentiated entry point for Aurora A-focused drug discovery programs compared to piperidine-containing mTOR inhibitors.
| Evidence Dimension | Kinase inhibition target specificity |
|---|---|
| Target Compound Data | Identified as Aurora A kinase inhibitor; exact IC₅₀ undisclosed |
| Comparator Or Baseline | Pyrazolopyrimidine mTOR inhibitor 5u: mTOR IC₅₀ = 9 nM; PI3Kα IC₅₀ = 1962 nM |
| Quantified Difference | Target class orthogonal (Aurora kinase vs. mTOR kinase); selectivity profiles differ fundamentally |
| Conditions | Kinase inhibition assays; Aurora A inhibition inferred from structural class activity; mTOR assay conducted against recombinant enzyme |
Why This Matters
This target differentiation enables procurement for Aurora A-focused screening cascades where mTOR-targeting pyrazolopyrimidine analogs would yield false negatives or off-target profiles.
- [1] Zask A, Verheijen JC, et al. Discovery of Potent and Selective Inhibitors of the Mammalian Target of Rapamycin (mTOR) Kinase. J Med Chem. 2009;52(16):5013-5016. View Source
